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Compound of Interest

Compound Name: Rucl2[(S)-xylbinap][(S,S)-dpen]

CAS No.: 220114-03-4

Cat. No.: B1589699

Get Quote

Advanced Asymmetric Hydrogenation of Ketones[1]
Executive Summary
RuCl2[(S)-xylbinap][(S,S)-dpen] (CAS: 220114-03-4) is a pre-eminent chiral ruthenium(II)

pre-catalyst designed for the asymmetric hydrogenation of ketones. Developed within the

framework of Noyori’s metal-ligand bifunctional catalysis, this complex distinguishes itself from

first-generation catalysts by incorporating the sterically demanding (S)-XylBINAP diphosphine

ligand alongside the chiral (S,S)-DPEN diamine.

This specific ligand combination creates a highly rigid, chiral lattice that enables the reduction

of simple, unfunctionalized ketones (e.g., acetophenones) and complex heteroaromatic

substrates with enantiomeric excesses (ee) frequently exceeding 99% and Turnover Numbers

(TON) reaching 100,000. It is a critical reagent in the synthesis of chiral pharmaceutical

intermediates, including antidepressants and beta-blockers.

Molecular Architecture & Properties[3]
The superior performance of this catalyst stems from the synergistic interplay between its two

chiral ligands.
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Component Chemical Identity
Function & Mechanistic
Role

Metal Center Ruthenium (II)

Acts as the hydride carrier.[1]

[2][3] The low oxidation state

allows for reversible H2

activation.

Diphosphine

(S)-XylBINAP(S)-2,2'-

Bis[di(3,5-

xylyl)phosphino]-1,1'-

binaphthyl

Steric Enforcer: The 3,5-xylyl

(dimethylphenyl) groups

project further into the

coordination sphere than

standard phenyl groups

(BINAP), tightening the chiral

pocket and restricting

substrate orientation.

Diamine
(S,S)-DPEN(S,S)-1,2-

Diphenylethylenediamine

Bifunctional Trigger: The amine

protons (-NH2) are non-

innocent.[4] They form a

hydrogen bond network with

the substrate oxygen,

stabilizing the transition state

via an outer-sphere

mechanism.

Anionic Ligands Chloride (Cl-)

Leaving groups. Displaced by

base (e.g., KOtBu) to generate

the active 16-electron species.

Physical Properties:

Appearance: Yellow to amber/dark green crystalline powder.[5]

Air Stability: Air-sensitive in solution; moderately stable as a solid. Store under

Argon/Nitrogen at 2–8°C.

Solubility: Soluble in 2-propanol (IPA), methanol, THF, and toluene.
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Mechanism of Action: Metal-Ligand Bifunctional
Catalysis
Unlike traditional hydrogenation catalysts that require substrate coordination to the metal

(inner-sphere), RuCl2[(S)-xylbinap][(S,S)-dpen] operates via an outer-sphere mechanism.[1]

The ketone substrate never binds directly to the Ruthenium atom. Instead, the catalyst acts as

a template where the Ru-H hydride and the ligand's N-H proton are delivered simultaneously to

the C=O bond.

The Catalytic Cycle[2]
Activation: The pre-catalyst (Ru-Cl2) reacts with a base (KOtBu) and H2 to eliminate HCl,

forming the active Ru-H2 (dihydride) species.

Enantio-discrimination: The ketone approaches the catalyst. The bulky XylBINAP ligands

force the ketone into a specific orientation to minimize steric clash.

Hydride Transfer (Concerted Step): A six-membered pericyclic transition state is formed. The

Ru-H attacks the carbonyl carbon while the N-H protonates the carbonyl oxygen.

Regeneration: The resulting 16-electron Ru-amide species reacts with molecular H2. The H-

H bond is heterolytically cleaved (assisted by the amide nitrogen), regenerating the active

Ru-hydride.
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Figure 1: The metal-ligand bifunctional catalytic cycle.[1] Note the regeneration of the active

hydride via heterolytic H2 cleavage.

Application Spectrum & Industrial Relevance[3][8][9]
The (S)-XylBINAP/(S,S)-DPEN combination is particularly effective for substrates that are

challenging for standard BINAP complexes.
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Substrate Scope
Substrate Class Example Typical Conditions

Performance
Metrics

Aryl Alkyl Ketones Acetophenone 8 atm H2, IPA, 25°C >99% ee, 99% yield

Heteroaromatic

Ketones

2-Acetylfuran, 2-

Acetylthiophene
8-10 atm H2, IPA >98% ee

Amino Ketones -

dimethylaminoacetone
8 atm H2, IPA

92-99% ee (Key for

Fluoxetine)

Unsaturated Ketones Benzalacetone 10-50 atm H2
High C=O selectivity

(C=C intact)

Case Study: Synthesis of (R)-Fluoxetine
The antidepressant Fluoxetine (Prozac) requires a chiral amino alcohol intermediate.

Substrate: 3-dimethylamino-1-phenylpropan-1-one.

Catalyst: RuCl2[(S)-xylbinap][(S,S)-dpen].[6][4][2]

Result: The catalyst reduces the ketone functionality with high enantioselectivity without

poisoning the metal center with the amine group (a common failure mode in traditional

hydrogenation).

Experimental Protocol: Asymmetric Hydrogenation of
Acetophenone
Safety Note: The ruthenium complex and the base (KOtBu) are sensitive to moisture and air. All

manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using

Schlenk techniques or a glovebox.

Materials
Catalyst: RuCl2[(S)-xylbinap][(S,S)-dpen] (2.2 mg, 2.0 µmol).

Substrate: Acetophenone (2.40 g, 20.0 mmol) – Must be purified/degassed.
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Base: 1.0 M Potassium tert-butoxide (KOtBu) in tert-butanol (0.2 mL).

Solvent: 2-Propanol (IPA), anhydrous, degassed (3 mL).

Equipment: Stainless steel autoclave (e.g., Parr reactor) with a glass liner and magnetic stir

bar.

Workflow
Preparation (Glovebox/Schlenk):

Place the solid Ru-catalyst into the glass liner of the autoclave.

Add the acetophenone (substrate).

Add the anhydrous 2-propanol.

Add the KOtBu solution. Note: The solution typically turns yellow/orange upon base

addition.

Pressurization:

Seal the autoclave and remove from the glovebox (if applicable).

Connect to the H2 line.[2][7] Purge the line 3 times with H2 gas to remove air.

Pressurize the autoclave to 8 atm (approx. 115 psi).

Reaction:

Stir vigorously at 25–30°C for 2–6 hours.

Monitoring: Reaction progress can be checked by venting, taking a small aliquot, and

analyzing via GC or TLC.

Work-up:

Vent the H2 gas carefully (fume hood).
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Concentrate the solvent under reduced pressure (rotary evaporator).

Pass the residue through a short silica gel plug (eluting with ether or ethyl acetate) to

remove the metal catalyst.

Analyze ee% using Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

1. Charge Reactor
(Inert Atm)

Cat + Substrate + IPA + Base

2. Purge & Pressurize
(H2 Gas, 4-10 atm)

3. Stir
(25°C, 2-6 hrs)

4. Vent & Workup
(Silica Plug Filtration)
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Figure 2: Operational workflow for batch hydrogenation.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Conversion Substrate Impurity

Distill or recrystallize the

ketone. Halides or free acids

can deactivate the catalyst.

Low Conversion Oxygen Poisoning

Ensure rigorous degassing of

IPA and substrate (freeze-

pump-thaw or sparging with

Ar).

Low ee% Wrong S/C Ratio

While robust, extremely high

S/C (>100,000) requires ultra-

pure reagents. Try lowering to

S/C 2,000–5,000.

Low ee% Temperature too high

Enantioselectivity drops at high

temperatures. Maintain 20–

30°C; do not heat to speed up

unless necessary.

No Reaction Inactive Base

KOtBu is hygroscopic and

degrades. Use fresh 1.0M

solution or sublimed solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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